3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C₁₄H₁₇ClN₂O and a molecular weight of 264.75 g/mol. It is classified under various synonyms, including Tretinoin Impurity 14 and 3-(4-piperidyl)-1H-quinolin-2-one hydrochloride. This compound is notable for its structural characteristics, which include a quinoline ring system substituted with a piperidine moiety, making it an interesting target for synthetic and medicinal chemistry applications .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.
Research indicates that 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride exhibits notable biological activities, particularly in antimicrobial domains. Studies have shown that derivatives of this compound demonstrate effective antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against strains like Aspergillus niger and Candida metapsilosis . Additionally, compounds based on this structure have been explored for their potential in treating various diseases due to their interaction with biological targets.
Several synthesis methods for 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride have been reported:
The primary applications of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride include:
Interaction studies have shown that 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride interacts with multiple biological targets, potentially influencing pathways related to cell growth and microbial resistance. These interactions are crucial for understanding its mechanism of action and guiding further drug development efforts.
Several compounds share structural similarities with 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Pyrrolidin-1-yl)quinolin-2(1H)-one | C₁₄H₁₆N₂O | Contains a pyrrolidine ring instead of piperidine |
3-(Morpholin-4-yl)quinolin-2(1H)-one | C₁₄H₁₇N₃O | Features a morpholine moiety |
3-(Piperazine)quinolin-2(1H)-one | C₁₄H₁₈N₂O | Incorporates a piperazine ring |
3-(4-Methylpiperidin-1-yl)quinolin-2(1H)-one | C₁₅H₁₉N₂O | Contains a methyl substitution on the piperidine |
These compounds exhibit varying biological activities and pharmacological properties, highlighting the unique profile of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride in terms of its specific interactions and applications in medicinal chemistry.